molecular formula C12H13NO B13305627 N-(1-benzofuran-2-ylmethyl)cyclopropanamine

N-(1-benzofuran-2-ylmethyl)cyclopropanamine

Cat. No.: B13305627
M. Wt: 187.24 g/mol
InChI Key: JTYWJQLBCDIUGU-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.23772 g/mol . This compound features a benzofuran moiety attached to a cyclopropanamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylmethyl)cyclopropanamine typically involves the reaction of benzofuran derivatives with cyclopropanamine under specific conditions. One common method includes the use of N-(1-benzofuran-2-ylmethyl)amine as a starting material, which is then reacted with cyclopropanecarboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the reagents used

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C12H13NO/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10/h1-4,7,10,13H,5-6,8H2

InChI Key

JTYWJQLBCDIUGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC3=CC=CC=C3O2

Origin of Product

United States

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